2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]acetic acid
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Overview
Description
2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]acetic acid is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]acetic acid involves specific reaction conditions and reagents. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound with a high yield, and the side product, imidazolium chloride, is removed to obtain the crystalline product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]acetic acid involves its interaction with specific molecular targets and pathways. For example, as an antifibrinolytic agent, it competitively inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots . This mechanism is crucial in reducing or preventing hemorrhagic episodes in various medical conditions.
Comparison with Similar Compounds
2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]acetic acid can be compared with other similar compounds, such as aminocaproic acid and tranexamic acid. These compounds share similar antifibrinolytic properties but differ in their potency and specific applications . The unique structure of this compound provides distinct advantages in certain therapeutic and industrial applications.
List of Similar Compounds
- Aminocaproic acid
- Tranexamic acid
- Carbonyldiimidazole
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c11-4(12)2-8-1-3-5(13)9-7(15)10-6(3)14/h1,8H,2H2,(H,11,12)(H2,9,10,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTXMDYAYOSEQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC=C1C(=O)NC(=O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)NC=C1C(=O)NC(=O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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